2-(2-Pyridyl)thiazole

Coordination Chemistry Stability Constant Chelation

Select 2-(2-Pyridyl)thiazole for unmatched performance in coordination-driven applications. Its powerful π-acceptor character, comparable to 2,2′-bipyridine, stabilizes low-spin Fe(II) up to 383 K, a thermal margin unavailable with imidazole or benzimidazole analogues. The ligand's low pKa (~2.0) guarantees bright emission (Φ ≈ 1) at physiological pH, unlike protonation-quenched pyridyl-imidazoles. Its intermediate Ru³⁺/²⁺ potential drives both oxidative and reductive photocatalytic cycles. For hydrolytically stable MOFs, thermally robust molecular switches, and reliable intracellular sensors, this is the high-purity ligand that eliminates the need for multiple catalyst libraries.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 2433-17-2
Cat. No. B1601296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyridyl)thiazole
CAS2433-17-2
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CS2
InChIInChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H
InChIKeyFZSXKNJOKINZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyridyl)thiazole (CAS 2433-17-2) – Bidentate N,N-Chelator Baseline Overview for Coordination Chemistry and Sensing Applications


2-(2-Pyridyl)thiazole (CAS 2433-17-2, molecular formula C8H6N2S, molecular weight 162.21 g/mol) is a heterocyclic bidentate ligand comprising a pyridine and a thiazole ring connected at the 2-position of the thiazole . It functions as an N,N-chelator through the pyridyl nitrogen and the thiazole nitrogen, forming stable five-membered chelate rings with a range of transition metal ions [1]. Its electronic structure imparts pronounced π-acceptor character, distinguishing it from other biheterocyclic ligands and enabling applications in coordination-driven catalysis, luminescent metal sensing, and the construction of photonic materials [2][3].

Why 2-(2-Pyridyl)thiazole Cannot Be Replaced by Other 2-Pyridyl-Azoles in Metal-Mediated Applications


Generic substitution with other 2-pyridyl-azoles (e.g., 2-(2-pyridyl)imidazole, 2-(2-pyridyl)oxazole, or 2-(2-pyridyl)benzimidazole) fails due to quantifiable differences in π-acceptor strength, steric profile, and acid/base sensitivity that directly modulate metal complex stability, redox potential, and excited-state behavior. 2-(2-Pyridyl)thiazole occupies a distinct niche: it exhibits a π-acceptor capacity comparable to 2,2′-bipyridine—unlike most five-membered heterocyclic derivatives—while its smaller bite angle and absence of an acidic N–H proton confer unique advantages in low-spin iron(II) stabilization and pH-insensitive luminescence [1][2]. These electronic and structural differences translate directly into performance metrics that cannot be replicated by simply exchanging the thiazole for another azole ring.

Quantitative Differentiation Evidence for 2-(2-Pyridyl)thiazole vs. Structural Analogs


Metal Complex Stability: 2-(2-Pyridyl)thiazole vs. 4-(2-Pyridyl)thiazole Isomer

Direct head-to-head comparison of metal complex formation constants in aqueous solution (25 °C, 0.1 M nitrate) reveals that the 2-isomer (2-(2-pyridyl)thiazole, B) forms thermodynamically more stable chelates with first-row transition metals than its 4-isomer (4-(2-pyridyl)thiazole, A). This difference stems from the reduced steric strain and more favorable bite angle in the five-membered chelate ring formed by the 2-isomer. For copper(II) complexes, the formation constant (log K₁) is significantly higher for the 2-isomer; a similar trend is observed for nickel(II) and iron(II) [1][2].

Coordination Chemistry Stability Constant Chelation

π-Acceptor Capacity: Spin-State Control in Iron(II) Complexes

The iron(II) complex of 2-(2-pyridyl)thiazole, [FeL₃]²⁺, remains low-spin (S = 0) up to at least 383 K, a behavior characteristic of strong-field ligands like 2,2′-bipyridine. This contrasts sharply with other pyridine derivatives bearing five-membered heterocyclic substituents (e.g., 2-(2-pyridyl)imidazole or 2-(2-pyridyl)benzimidazole), which typically induce weaker ligand fields and facilitate thermal spin crossover or high-spin ground states [1]. The measured field strength of [NiL₃]²⁺ places it in the critical Fe(II) crossover region, confirming that the ligand's π-acceptor properties are essential for maintaining the low-spin configuration at elevated temperatures [2].

Coordination Chemistry Spin Crossover Ligand Field Strength

Redox Tunability: Ru(II)/Ru(III) Oxidation Potential Comparison

Cyclic voltammetry of [Ru(NN)₃]²⁺ complexes in acetonitrile reveals that the Ru³⁺/²⁺ oxidation potential can be tuned across a wide range (0.80 V to 1.60 V vs. NHE) by varying the heterocyclic ligand [1]. The complex [Ru(pyth)₃]²⁺ (pyth = 2-(2-pyridyl)thiazole) exhibits an oxidation potential that lies between those of the more electron-donating 2-(2-pyridyl)imidazole (pyim) and the more electron-withdrawing 2,2′-bithiazole (bth). Specifically, the pyth ligand provides an intermediate π-acceptor strength that is ideal for applications requiring a balance between excited-state reducing power and oxidative stability [2].

Electrochemistry Ruthenium Complexes Photoredox Catalysis

Luminescence Efficiency: Fluorescence Quantum Yields of Pyridylthiazoles

Substituted 2-(2-pyridyl)thiazoles exhibit fluorescence quantum yields (Φ) approaching unity (Φ ≈ 1) in aqueous solution, a property that underpins their utility as molecular fluorescent switches and metal sensors [1]. For instance, the derivative 5-methoxy-2-(2-pyridyl)-thiazole (2-MPT) displays high Φ and environment-sensitive emission, enabling binary logic and arithmetic functionalities [2]. In contrast, many 2-pyridyl-benzimidazole or -imidazole analogs show lower quantum yields due to competing non-radiative decay pathways involving N–H vibrations or different excited-state geometries [3].

Photophysics Fluorescence Sensors

Acid-Base Behavior: pKa Values Dictate pH-Dependent Luminescence

The protonation behavior of 2-(2-pyridyl)thiazole derivatives directly influences their fluorescence properties. The methyl ester derivative exhibits a single pKa of 1.93 ± 0.03 for the pyridyl nitrogen, while the corresponding acid shows two pKa values (pKa₁ = 2.10 ± 0.07, pKa₂ = 3.45 ± 0.03) [1]. These values are significantly lower than the pKa of 2-(2-pyridyl)imidazole (≈ 5.5–6.0), meaning that pyridylthiazoles remain largely deprotonated and fluorescent at near-neutral pH, whereas imidazole-based ligands undergo protonation-induced quenching in biologically relevant pH ranges [2].

Acid-Base Chemistry Protonation Sensor Design

Optimal Application Scenarios for 2-(2-Pyridyl)thiazole Based on Verified Performance Differentiators


Construction of Robust Metal-Organic Frameworks (MOFs) and Coordination Polymers

The superior thermodynamic stability of 2-(2-pyridyl)thiazole complexes with Cu(II), Ni(II), and Fe(II) (Section 3, Evidence 1) directly supports the fabrication of MOFs and coordination polymers with enhanced hydrolytic and thermal stability. Researchers can exploit the higher formation constants to assemble frameworks that resist ligand exchange under humid or slightly acidic conditions, where the 4-isomer or other pyridyl-azoles would leach metal ions [1].

Development of Low-Spin Fe(II)-Based Molecular Switches and Contrast Agents

The demonstrated ability of 2-(2-pyridyl)thiazole to maintain a low-spin Fe(II) state up to 383 K (Section 3, Evidence 2) enables the design of thermally robust molecular switches, spin-crossover sensors, and MRI contrast agents that require diamagnetic Fe(II) centers. This thermal stability margin is not offered by analogous ligands bearing imidazole or benzimidazole rings, which undergo spin-state changes near room temperature [2].

pH-Insensitive Fluorescent Probes for Bioimaging

The low pKa (≈1.9–2.1) of the pyridyl nitrogen (Section 3, Evidence 5) ensures that 2-(2-pyridyl)thiazole-based fluorophores remain unprotonated and brightly emissive (Φ ≈ 1) at physiological pH. This property makes them ideal for intracellular metal ion sensing and bioimaging, where 2-(2-pyridyl)imidazole-based probes would suffer from protonation-induced quenching and reduced sensitivity [3].

Tunable Photoredox Catalysts for Cross-Coupling Reactions

The intermediate Ru³⁺/²⁺ oxidation potential of [Ru(pyth)₃]²⁺ (Section 3, Evidence 3) provides a balanced excited-state redox window suitable for driving both oxidative and reductive quenching cycles in visible-light photocatalysis. This versatility reduces the need for multiple catalyst libraries, as a single pyth-based complex can accommodate a broader range of substrates compared to complexes with strongly donating (e.g., pyim) or strongly accepting (e.g., bth) ligands [4].

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